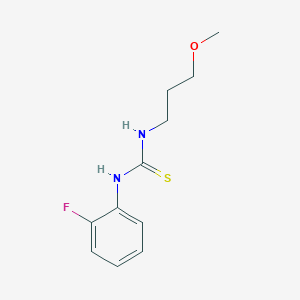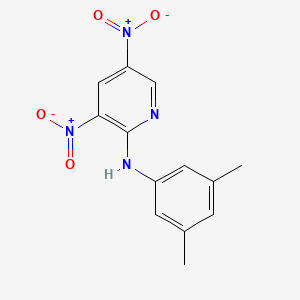![molecular formula C13H15N3O3 B5171132 2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol CAS No. 346704-08-3](/img/structure/B5171132.png)
2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol
Overview
Description
2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol is an organic compound belonging to the class of nitroquinolines and derivatives. This compound contains a nitro group attached to a quinoline moiety, which is a heterocyclic aromatic organic compound. Nitroquinolines are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 8-aminoquinoline derivatives using copper nitrate (Cu(NO3)2·3H2O) as a nitro source under mild conditions. This reaction is typically catalyzed by visible light and an organic photosensitizer, such as Acid Red 94, making the process environmentally friendly . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include aminoquinoline derivatives and other substituted quinoline compounds.
Scientific Research Applications
2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol can be compared with other similar compounds, such as:
Nitroxoline: A urinary antibacterial agent with a similar nitroquinoline structure.
8-Hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[(5-nitroquinolin-8-yl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-9(8-17)15-11-5-6-12(16(18)19)10-4-3-7-14-13(10)11/h3-7,9,15,17H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCYNBVEMRCWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261814 | |
| Record name | 1-Butanol, 2-[(5-nitro-8-quinolinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346704-08-3 | |
| Record name | 1-Butanol, 2-[(5-nitro-8-quinolinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346704-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 2-[(5-nitro-8-quinolinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)
![(2E)-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![4-{2-[2-(PROPAN-2-YL)PHENOXY]ACETYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B5171067.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5171072.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid](/img/structure/B5171081.png)

![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B5171107.png)
![5-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![N-pyridin-4-yl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
